molecular formula C11H14O3 B109003 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone CAS No. 747414-17-1

1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

Cat. No. B109003
M. Wt: 194.23 g/mol
InChI Key: YFIAXNACMLJXRX-UHFFFAOYSA-N
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Description

“1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone” is a chemical compound with the CAS Number: 747414-17-1 . It has a molecular weight of 194.23 and its IUPAC name is 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone” is represented by the linear formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 .


Physical And Chemical Properties Analysis

  • Boiling point: 342℃
  • Density: 1.156
  • Flash point: 175℃
  • Storage temperature: Inert atmosphere, Room Temperature
  • Physical form: solid
  • pKa: 8.49±0.23 (Predicted)

Safety And Hazards

The safety information for “1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone” includes the following hazard statements: H302;H315;H319;H335 . The precautionary statements include P261;P305+P351+P338 . The compound is represented by the GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

1-(2,4-dihydroxy-5-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIAXNACMLJXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647248
Record name 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

CAS RN

747414-17-1
Record name 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Isopropyl-benzene-1,3-diol (5.8 g) and boron trifluoride etherate (28.7 ml) were introduced into a 250 ml single neck RB flask equipped with a reflux condenser and an inlet for nitrogen atmosphere stirred at RT for 10 min. Acetic acid (4.55 ml) was added to the reaction mixture and stirred at 90° C. for 16 h. On completion, 10% sodium acetate (300 ml) was added to the reaction mixture which was stirred at RT for 4 h before. The reaction mixture was extracted with ethyl acetate (300 ml) and washed with sat. sodium bicarbonate (100 ml) and the organic layer was dried over sodium sulphate. The reaction was monitored by TLC (10% EtOAc/n-hexane, product Rf˜0.5). The solvent was removed under reduced pressure to give a residue, which was further purified by column chromatography (SiO2, 10% EtOAc/n-hexane).
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Synthesis routes and methods II

Procedure details

4-Isopropyl-benzene-1,3-diol (1 eq) was taken up in BF3.OEt2 (6 eq) and acetic acid was added (2 eq). The solution was heated for 16 hours at 90° C. than allowed to cool to room temperature. The solution was added drop wise to 10% NaOAc (aq) and allowed to stand for 4 hours, before being extracted in to EtOAc. The organic phases were combined and washed with sat. NaHCO3 (aq), then dried over MgSO4, filtered and concentrated in vacuo. The residual oil was purified by column chromatography, eluting with dichloromethane, to give 1-(2,4-Dihydroxy-5-isopropyl-phenyl)-ethanone as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PA Brough, W Aherne, X Barril… - Journal of medicinal …, 2008 - ACS Publications
Inhibitors of the Hsp90 molecular chaperone are showing considerable promise as potential chemotherapeutic agents for cancer. Here, we describe the structure-based design, …
Number of citations: 490 pubs.acs.org
S Mangiola - Pubblicazioni dello IUSS, 2014 - annali.unife.it
Hsp90 is a protein of 90 kD that belongs to the family of the Heat Shock Proteins that are over expressed by the cells in response of a range of cellular stresses. Among the other …
Number of citations: 6 annali.unife.it

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